N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide
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Overview
Description
N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide is a synthetic compound that combines the structural features of imidazole and indole moieties. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the imidazole moiety: The imidazole ring can be synthesized through the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Formation of the indole moiety: The indole ring can be synthesized by the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene.
Coupling of the imidazole and indole moieties: The final step involves coupling the imidazole and indole moieties through an acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole and indole rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents (e.g., methyl iodide) in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole and indole rings.
Reduction: Reduced derivatives with hydrogenated imidazole and indole rings.
Substitution: Substituted derivatives with halogen or alkyl groups attached to the imidazole or indole rings.
Scientific Research Applications
N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole moiety can interact with enzymes and receptors, modulating their activity. The indole moiety can intercalate into DNA, affecting gene expression and cellular processes. The compound’s overall biological activity is a result of these interactions, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer agent with an imidazole ring.
Indole-3-acetic acid: A plant hormone with an indole ring.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole ring.
Uniqueness
This dual functionality distinguishes it from other compounds that contain only one of these moieties .
Properties
Molecular Formula |
C21H20N4O |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-2-(2-phenylindol-1-yl)acetamide |
InChI |
InChI=1S/C21H20N4O/c26-21(23-11-10-18-13-22-15-24-18)14-25-19-9-5-4-8-17(19)12-20(25)16-6-2-1-3-7-16/h1-9,12-13,15H,10-11,14H2,(H,22,24)(H,23,26) |
InChI Key |
JHZSULCZAVOWPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)NCCC4=CN=CN4 |
Origin of Product |
United States |
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